molecular formula C25H30N6O3 B11502842 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11502842
M. Wt: 462.5 g/mol
InChI Key: CCNMYXIHUDYSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the benzyl and cyclohexanecarboxamide groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites.

    Protein Interactions: The benzyl and methoxyphenyl groups can interact with proteins, affecting their function and stability.

    Pathways: The compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, benzyl group, and methoxyphenyl group, which confer specific chemical and biological properties not found in simpler triazole derivatives.

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H30N6O3/c1-34-20-12-10-19(11-13-20)27-23(33)25(14-6-3-7-15-25)31(17-18-8-4-2-5-9-18)22(32)16-21-28-24(26)30-29-21/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,27,33)(H3,26,28,29,30)

InChI Key

CCNMYXIHUDYSEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CC4=NC(=NN4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.